![molecular formula C28H22N2O4 B13146011 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]- CAS No. 20241-75-2](/img/structure/B13146011.png)
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-: is an organic compound with a complex structure. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two hydroxy groups and two amino groups substituted with 4-methylphenyl groups on the anthracenedione core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]- typically involves multiple steps:
Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form 9,10-anthracenedione.
Amination: The final step involves the substitution of amino groups at the 4 and 8 positions with 4-methylphenyl groups. This can be done using aromatic amines in the presence of catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The amino and hydroxy groups can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones.
科学的研究の応用
Chemistry:
Dyes and Pigments: Used as intermediates in the synthesis of dyes and pigments due to its chromophoric properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Anticancer Agents: Some derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA.
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Textile Industry: Used in the production of dyes for textiles.
Pharmaceutical Industry: Employed in the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]- involves its ability to interact with biological molecules. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids. This can lead to the inhibition of enzymes or the disruption of DNA replication, contributing to its biological activity.
類似化合物との比較
1,5-Dihydroxy-9,10-anthracenedione: Lacks the amino groups, making it less versatile in terms of chemical reactivity.
1,8-Dihydroxy-4,5-dinitroanthraquinone: Contains nitro groups instead of amino groups, leading to different chemical and biological properties.
Uniqueness: The presence of both hydroxy and amino groups substituted with 4-methylphenyl groups makes 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]- unique
特性
CAS番号 |
20241-75-2 |
|---|---|
分子式 |
C28H22N2O4 |
分子量 |
450.5 g/mol |
IUPAC名 |
1,5-dihydroxy-4,8-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-13-21(31)25-23(19)27(33)26-22(32)14-12-20(24(26)28(25)34)30-18-9-5-16(2)6-10-18/h3-14,29-32H,1-2H3 |
InChIキー |
USXUIUWGIGFKRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


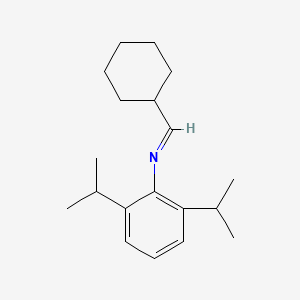


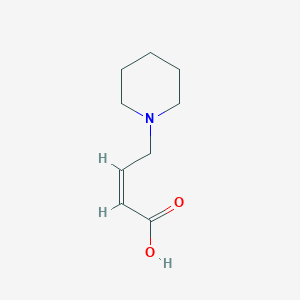
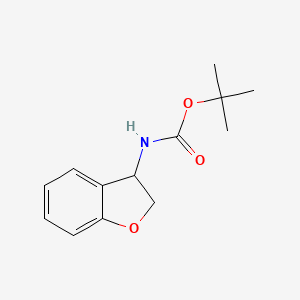



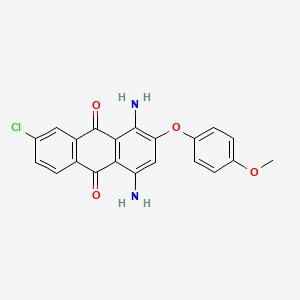
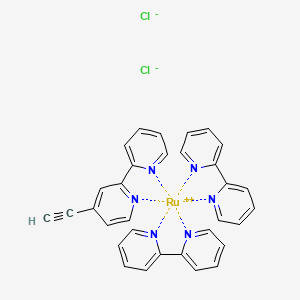
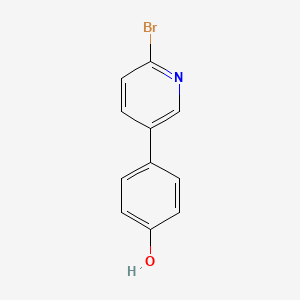

![9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-](/img/structure/B13145980.png)

